molecular formula C9H8F4N2O2 B11761679 (1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine

(1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B11761679
M. Wt: 252.17 g/mol
InChI Key: FWGFTWVGCRMVNV-SCSAIBSYSA-N
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Description

(1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine is a chiral amine compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups on its aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the aromatic ring, which is functionalized with fluorine, nitro, and trifluoromethyl groups. This can be achieved through electrophilic aromatic substitution reactions.

    Chiral Amine Introduction: The chiral center is introduced via asymmetric synthesis or chiral resolution methods. One common approach is the reduction of a corresponding ketone or imine precursor using chiral catalysts or reagents.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: for the initial functionalization of the aromatic ring.

    Continuous flow systems:

    Automated purification systems: to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties and reactivity.

    Substitution: The aromatic ring can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, sulfonyl chlorides, and other electrophiles.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of other chiral compounds.

    Material Science: Its unique functional groups make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmaceuticals: Potential use as a building block for drug development, particularly in designing molecules with specific biological activities.

    Biochemical Research: Studying the interactions of the compound with biological macromolecules to understand its mechanism of action.

Industry

    Agrochemicals: Possible applications in the development of new pesticides or herbicides.

    Polymers: Incorporation into polymer structures to modify their properties.

Mechanism of Action

The mechanism by which (1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    (1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-thiol: Contains a thiol group, offering different reactivity and applications.

Uniqueness

    Functional Group Diversity: The combination of fluorine, nitro, and trifluoromethyl groups provides unique chemical properties, such as increased lipophilicity and metabolic stability.

    Chirality: The presence of a chiral center allows for enantioselective interactions, which is crucial in many biological applications.

This detailed overview highlights the significance and versatility of (1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine in various scientific and industrial fields

Properties

Molecular Formula

C9H8F4N2O2

Molecular Weight

252.17 g/mol

IUPAC Name

(1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H8F4N2O2/c1-4(14)6-2-5(15(16)17)3-7(8(6)10)9(11,12)13/h2-4H,14H2,1H3/t4-/m1/s1

InChI Key

FWGFTWVGCRMVNV-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC(=C1)[N+](=O)[O-])C(F)(F)F)F)N

Canonical SMILES

CC(C1=C(C(=CC(=C1)[N+](=O)[O-])C(F)(F)F)F)N

Origin of Product

United States

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